REACTION_CXSMILES
|
[CH2:1]([C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=O)[CH2:2][CH2:3][CH2:4][CH3:5].C([NH2:20])C1C=CC=CC=1>[Pd]>[CH3:5][CH2:4][CH2:3][CH2:2][CH2:1][CH:6]([NH2:20])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C(=O)CCCCC
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(CCCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |